2-(pyrrolidin-3-yl)benzonitrile hydrochloride
Description
Significance of Pyrrolidine (B122466) and Benzonitrile (B105546) Scaffolds in Molecular Design
The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a widely utilized scaffold in medicinal chemistry. nih.gov Its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, enabling a more effective exploration of the pharmacophore space compared to flat, aromatic systems. researchgate.netdntb.gov.ua This stereochemical complexity is crucial for achieving high-affinity and selective interactions with biological targets. nih.govnih.gov Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key anchoring point for further chemical modifications. frontiersin.org
| Feature of Pyrrolidine Scaffold | Significance in Molecular Design |
| Three-Dimensionality | Allows for precise spatial orientation of substituents, enhancing target binding affinity and selectivity. researchgate.netdntb.gov.ua |
| Stereochemical Complexity | The presence of chiral centers provides opportunities for creating stereoisomers with distinct biological profiles. nih.govnih.gov |
| Hydrogen Bonding Capacity | The nitrogen atom can participate in crucial hydrogen bonding interactions with biological macromolecules. frontiersin.org |
| Synthetic Tractability | The pyrrolidine ring can be readily synthesized and functionalized, facilitating the generation of diverse compound libraries. nih.gov |
| Feature of Benzonitrile Scaffold | Significance in Molecular Design |
| Hydrogen Bond Acceptor | The nitrogen of the nitrile group can form hydrogen bonds with biological targets. researchgate.net |
| Bioisosterism | Can mimic other functional groups, such as carbonyls or halogens, to modulate biological activity and physicochemical properties. researchgate.net |
| Metabolic Stability | The nitrile group is generally resistant to metabolic degradation, improving the pharmacokinetic profile of a drug candidate. nih.gov |
| Polarity and Dipole Moment | Influences the molecule's solubility, permeability, and ability to interact with polar residues in a binding site. |
Overview of Chemical Space Exploration Pertaining to Complex Heterocycles
Chemical space, the ensemble of all possible molecules, is vast and largely unexplored. A primary goal of chemical biology and drug discovery is to strategically navigate this space to identify novel molecules with desired biological activities. The exploration of complex heterocycles, particularly those containing nitrogen, is a highly fruitful endeavor in this regard. frontiersin.org The structural diversity and complexity of these molecules allow for the creation of compound libraries with a wide range of shapes, sizes, and functionalities. mdpi.com
Modern synthetic methodologies have greatly expanded the accessibility of complex heterocyclic scaffolds. frontiersin.org Researchers are no longer limited to simple, flat aromatic systems and can now readily generate molecules with greater three-dimensional character. This shift is driven by the understanding that molecules with higher sp³ character, like the pyrrolidine ring, often exhibit better clinical success rates due to improved selectivity and physicochemical properties. nih.gov The exploration of this expanded chemical space is crucial for tackling challenging biological targets that have proven intractable to traditional, less structurally diverse compound collections.
Rationale for Investigating 2-(pyrrolidin-3-yl)benzonitrile (B13478905) hydrochloride as a Research Probe
While specific research on 2-(pyrrolidin-3-yl)benzonitrile hydrochloride is not extensively documented in publicly available literature, a strong rationale for its investigation as a research probe can be constructed based on the well-established properties of its constituent scaffolds. The combination of the three-dimensional, stereochemically rich pyrrolidine ring with the electronically distinct and metabolically stable benzonitrile moiety presents a unique molecular framework.
The investigation of this compound could be driven by several key hypotheses:
Novel Target Engagement: The specific spatial arrangement of the pyrrolidine ring relative to the benzonitrile group may allow for novel interactions with biological targets that are not achievable with either scaffold alone or in different isomeric forms.
Modulation of Physicochemical Properties: The linkage of the basic pyrrolidine to the benzonitrile ring is expected to result in a molecule with a distinct profile of solubility, lipophilicity, and membrane permeability, which are critical for its utility as a chemical probe.
Scaffold for Library Synthesis: this compound can serve as a valuable starting point for the synthesis of a library of analogues. Derivatization of the pyrrolidine nitrogen or substitution on the benzonitrile ring could be systematically explored to probe structure-activity relationships for a given biological target.
In essence, this compound represents an intriguing entry into a less-explored region of chemical space, offering the potential for the discovery of new biological activities and the development of novel tools for chemical biology research.
Structure
3D Structure of Parent
Properties
CAS No. |
1203685-82-8 |
|---|---|
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10;/h1-4,10,13H,5-6,8H2;1H |
InChI Key |
JDWOHORSSIGPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C#N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyrrolidin 3 Yl Benzonitrile Hydrochloride and Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inhilarispublisher.com For 2-(pyrrolidin-3-yl)benzonitrile (B13478905), the primary disconnections involve the carbon-carbon bond linking the pyrrolidine (B122466) and benzonitrile (B105546) rings, and the carbon-nitrogen bonds within the pyrrolidine core itself.
A primary retrosynthetic disconnection (Path A) breaks the C-C bond between the C3 of the pyrrolidine ring and the C2 of the benzonitrile ring. This leads to a pyrrolidine-based synthon and a benzonitrile-based synthon. The pyrrolidine synthon could be a nucleophile (e.g., an organometallic reagent) or an electrophile, while the benzonitrile counterpart would possess complementary reactivity. A common approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which would utilize a pyrrolidine-3-boronic acid derivative and a 2-halobenzonitrile. researchgate.netnih.gov
An alternative strategy (Path B) involves disconnecting the C-N bonds of the pyrrolidine ring. This approach builds the pyrrolidine ring onto a pre-existing cyanophenyl fragment. For instance, a 1,5-dihalo-3-(2-cyanophenyl)pentane derivative could be cyclized with a primary amine. This method integrates the aromatic portion early in the synthetic sequence.
These disconnection strategies form the basis for the various synthetic methodologies discussed in the subsequent sections.
Classical and Modern Approaches to Pyrrolidine Ring Construction
The pyrrolidine ring is a ubiquitous motif in biologically active compounds, and numerous methods have been developed for its synthesis. sci-hub.se These range from classical cyclization reactions to modern asymmetric catalytic methods.
1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis
One of the most powerful and convergent methods for constructing five-membered heterocycles like pyrrolidine is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. acs.orgresearchgate.net This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile. nih.govmdpi.com
Azomethine ylides can be generated in situ from various precursors, such as the decarboxylative condensation of α-amino acids with aldehydes or ketones. acs.org The subsequent reaction with an electron-deficient alkene proceeds to form a highly substituted pyrrolidine ring, often with excellent control over stereochemistry. acs.org For the synthesis of 3-substituted pyrrolidines, the choice of both the azomethine ylide and the dipolarophile is crucial for directing the regioselectivity of the cycloaddition. acs.org The versatility of this method allows for the introduction of a wide array of substituents on the pyrrolidine core.
Aminocyclization Strategies for Pyrrolidine Core Formation
Aminocyclization reactions provide a direct route to the pyrrolidine core through the intramolecular formation of C-N bonds. researchgate.netorganic-chemistry.org These strategies typically start with an acyclic precursor containing an amine and a suitable electrophilic functional group separated by a four-carbon chain.
A common approach is the intramolecular nucleophilic substitution of a leaving group (e.g., a halide or a sulfonate ester) by the amine. This process, known as intramolecular N-alkylation, is a fundamental method for forming cyclic amines. Another strategy involves the reductive amination of a γ-amino ketone or aldehyde, where the initial imine or enamine intermediate undergoes cyclization and subsequent reduction to yield the pyrrolidine. Modern variations include transition metal-catalyzed C-H amination, which offers a more atom-economical approach to cyclization. organic-chemistry.org
Asymmetric Synthesis Approaches for Pyrrolidine Chirality Control
Given that the C3 position of 2-(pyrrolidin-3-yl)benzonitrile is a stereocenter, controlling its chirality is of significant interest. Asymmetric synthesis provides routes to enantiomerically enriched pyrrolidines. mdpi.comnih.gov
Several strategies are employed to achieve this:
Chiral Pool Synthesis: Starting from readily available chiral molecules like proline or other amino acids, which already possess a pyrrolidine ring with defined stereochemistry. mdpi.com
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the acyclic precursor to direct the stereochemical outcome of the cyclization reaction, after which it is removed.
Asymmetric Catalysis: This is a highly efficient approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mdpi.com
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are effective catalysts for various reactions that can be incorporated into pyrrolidine synthesis, including asymmetric Michael additions. rsc.orgnih.govrsc.org
Transition Metal Catalysis: Chiral transition metal complexes can catalyze a range of enantioselective transformations, including hydrogenations, hydroaminations, and cycloadditions, to produce chiral pyrrolidines. nih.gov
Introduction and Functionalization of the Benzonitrile Moiety
Halogenation and Cyano-Group Installation Methodologies
A robust strategy for forming the C-C bond between the two rings involves coupling a pyrrolidine derivative with a pre-functionalized benzonitrile precursor, often a 2-halobenzonitrile. The synthesis of this precursor typically involves two key steps: halogenation of an aromatic ring followed by installation of the cyano group.
Aromatic Halogenation: The introduction of a halogen (Cl, Br, I) onto a benzene ring is a classic electrophilic aromatic substitution reaction. This typically requires a Lewis acid catalyst, such as FeCl₃ or AlBr₃, to activate the halogen and make it sufficiently electrophilic to react with the aromatic ring.
Cyano-Group Installation: The conversion of an aryl halide to an aryl nitrile (a benzonitrile derivative in this case) can be accomplished through several methods:
Rosenmund-von Braun Reaction: This is a classical method that involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often at high temperatures in a polar solvent like DMF or pyridine (B92270). wikipedia.orgorganic-chemistry.orgsynarchive.com Recent modifications have identified additives like L-proline that can promote the reaction at lower temperatures. thieme-connect.de
Palladium-Catalyzed Cyanation: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for their efficiency and functional group tolerance. rsc.org Various cyanide sources can be used, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity compared to alkali metal cyanides. nih.gov These reactions are often highly efficient, proceeding at lower temperatures than the classical Rosenmund-von Braun reaction. nih.govacs.org
The table below compares these two primary methods for cyanation.
| Feature | Rosenmund-von Braun Reaction | Palladium-Catalyzed Cyanation |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Various (e.g., Zn(CN)₂, K₄[Fe(CN)₆], TMSCN) |
| Catalyst | Stoichiometric or catalytic copper | Catalytic Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a ligand |
| Reaction Conditions | High temperatures (150-250 °C) are often required. thieme-connect.de | Milder conditions, often from room temperature to ~100 °C. nih.govacs.org |
| Substrate Scope | Can be limited by high temperatures. | Generally broad, with high functional group tolerance. arkat-usa.org |
| Toxicity | Involves toxic copper cyanide. | Can use less toxic cyanide sources like Zn(CN)₂. nih.gov |
Once the 2-halobenzonitrile is synthesized, it can be coupled with a suitable pyrrolidine derivative, for example, a 3-(pinacolato)boronate pyrrolidine, via a Suzuki-Miyaura cross-coupling reaction to furnish the final 2-(pyrrolidin-3-yl)benzonitrile structure. youtube.commdpi.comnih.govnih.govorganic-chemistry.org
Cross-Coupling Reactions for Aryl-Pyrrolidine Linkage
The construction of the C(sp³)-C(sp²) bond between the pyrrolidine ring and the benzonitrile moiety is a pivotal step in the synthesis of 2-(pyrrolidin-3-yl)benzonitrile and its analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful tools for this transformation. chemrxiv.orgwhiterose.ac.uknih.gov
In a typical Suzuki-Miyaura coupling, a pyrrolidine-containing organoboron reagent can be coupled with an aryl halide or triflate. whiterose.ac.uk For instance, a 3-borylated pyrrolidine derivative can react with 2-bromobenzonitrile in the presence of a palladium catalyst and a suitable base to form the desired 2-(pyrrolidin-3-yl)benzonitrile. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and stereospecificity, particularly when chiral pyrrolidine precursors are used. whiterose.ac.uk
The Mizoroki-Heck reaction offers an alternative approach. A palladium-catalyzed hydroarylation of a pyrroline with an aryl halide can directly yield the 3-aryl-pyrrolidine scaffold. chemrxiv.orgnih.govresearchgate.net This method can be advantageous as it often starts from readily available precursors. The regioselectivity of the addition to the pyrroline double bond is a key consideration in this methodology. chemrxiv.orgresearchgate.net
Table 1: Comparison of Cross-Coupling Reactions for Aryl-Pyrrolidine Linkage
| Reaction | Pyrrolidine Precursor | Aryl Precursor | Catalyst System | Key Considerations |
|---|---|---|---|---|
| Suzuki-Miyaura | 3-Boryl-pyrrolidine | 2-Halobenzonitrile | Pd catalyst, base | Stereospecificity, availability of boronic acid/ester |
| Mizoroki-Heck | Pyrroline | 2-Halobenzonitrile | Pd catalyst, phosphine ligand | Regioselectivity, potential for side reactions |
Formation of Hydrochloride Salt
The conversion of the free base, 2-(pyrrolidin-3-yl)benzonitrile, into its hydrochloride salt is a standard procedure in pharmaceutical chemistry to enhance water solubility, stability, and bioavailability. youtube.comoxfordreference.comspectroscopyonline.comresearchgate.net The process involves the reaction of the basic pyrrolidine nitrogen with hydrochloric acid. youtube.comspectroscopyonline.com
Typically, the free base is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol. A solution of hydrogen chloride in an appropriate solvent (e.g., ethereal HCl, or HCl in isopropanol) is then added dropwise to the solution of the amine. youtube.com The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under vacuum. youtube.comoxfordreference.com The formation of the salt is an acid-base reaction where the lone pair of electrons on the pyrrolidine nitrogen atom accepts a proton from the hydrochloric acid, forming an ammonium salt. spectroscopyonline.com
Derivatization Strategies for Structural Modification
To explore the structure-activity relationships (SAR) of 2-(pyrrolidin-3-yl)benzonitrile analogues, various derivatization strategies are employed. These modifications can be broadly categorized into alterations of the pyrrolidine ring, variations on the benzonitrile phenyl ring, and control of stereochemistry.
The secondary amine of the pyrrolidine ring is a prime site for modification through N-alkylation and N-acylation reactions. researchgate.netnih.govrsc.org
N-Alkylation can be achieved by reacting the parent compound with an alkyl halide (e.g., alkyl bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. echemi.com Reductive amination is another common method, where the pyrrolidine is treated with an aldehyde or ketone in the presence of a reducing agent.
N-Acylation introduces an acyl group to the pyrrolidine nitrogen. This is typically accomplished by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base. nih.govacs.org These reactions are generally high-yielding and allow for the introduction of a wide variety of functional groups. rsc.orgnih.gov
Table 2: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, base | N-Alkyl-2-(pyrrolidin-3-yl)benzonitrile |
| Reductive Amination | Aldehyde/Ketone, reducing agent | N-Alkyl-2-(pyrrolidin-3-yl)benzonitrile |
| N-Acylation | Acyl chloride/anhydride, base | N-Acyl-2-(pyrrolidin-3-yl)benzonitrile |
Modifying the substituents on the benzonitrile phenyl ring can significantly impact the biological activity of the molecule. google.comrsc.orgyoutube.com The nature and position of these substituents influence the electronic properties and steric profile of the compound. libretexts.orglibretexts.org
The synthesis of analogues with different substituents on the phenyl ring typically starts with a correspondingly substituted benzoic acid or benzaldehyde. google.comrsc.org For example, a substituted 2-bromobenzoic acid can be converted to the corresponding benzonitrile, which can then be used in the cross-coupling reaction to form the desired analogue. A wide array of commercially available substituted benzoic acids and benzonitriles allows for the synthesis of a diverse library of compounds. google.com
The pyrrolidine ring in 2-(pyrrolidin-3-yl)benzonitrile contains a stereocenter at the C3 position. The biological activity of enantiomers can differ significantly, making stereochemical control a critical aspect of the synthesis of analogues. rsc.orgacs.orgmdpi.commappingignorance.orgnih.gov
Enantioselective synthesis can be achieved through several approaches. One common method is to start with a chiral precursor, such as a derivative of proline or another chiral amino acid. nih.gov Asymmetric catalysis is another powerful tool. For instance, asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides can produce highly substituted pyrrolidines with excellent stereocontrol. rsc.orgmappingignorance.orgacs.org Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is another effective method for the enantioselective construction of pyrrolidines. nih.gov These methods allow for the preparation of specific stereoisomers, which is essential for detailed pharmacological evaluation. mdpi.comnih.gov
Molecular Structure Activity Relationship Sar Studies of 2 Pyrrolidin 3 Yl Benzonitrile Hydrochloride Derivatives
Design Principles for SAR Exploration
The rational design of derivatives of 2-(pyrrolidin-3-yl)benzonitrile (B13478905) hydrochloride for SAR studies employs several established medicinal chemistry strategies to explore the chemical space around the core scaffold. These principles aim to optimize potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy to identify novel core structures with improved properties while retaining the key binding interactions of a known active compound. In the context of pyrrolidine-benzonitrile derivatives, this has been successfully applied to discover inhibitors of Lysine Specific Demethylase 1 (LSD1). Starting from a known inhibitor with a pyridine (B92270) core, a scaffold hopping approach led to the identification of the 4-(pyrrolidin-3-yl)benzonitrile (B2813882) scaffold. This transition from a flat, aromatic sp2-hybridized core to a three-dimensional, saturated sp3-hybridized pyrrolidine (B122466) ring was intended to increase the molecule's 3D shape and reduce the aromatic ring count, which are often desirable features for improving drug-like properties.
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is another key design principle. This can be seen in the exploration of various substituents on the aryl ring of the pyrrolidine core, where different groups are introduced to probe the electronic and steric requirements of the binding pocket. For instance, replacing a hydrogen atom with a methyl or methoxy (B1213986) group can significantly alter the compound's interaction with the target protein.
The versatility of the pyrrolidine-benzonitrile scaffold is further highlighted by its application in developing Selective Androgen Receptor Modulators (SARMs) and anti-parasitic agents through scaffold hopping strategies. In SARM development, a naphthalene (B1677914) core was replaced with a 4-(pyrrolidin-1-yl)benzonitrile (B86329) moiety to enhance pharmacokinetic profiles. Similarly, for trypanosomal growth inhibitors, a 7-azaindole (B17877) scaffold was successfully replaced with a pyrrolidine-benzonitrile hybrid to improve metabolic stability.
| Original Scaffold | New Scaffold | Biological Target | Key Improvement |
|---|---|---|---|
| Pyridine | 4-(Pyrrolidin-3-yl)benzonitrile | LSD1 | Increased sp3 character and 3D shape |
| Naphthalene | 4-(Pyrrolidin-1-yl)benzonitrile | Androgen Receptor | Improved pharmacokinetic profile |
| 7-Azaindole | Pyrrolidine-benzonitrile hybrid | Trypanosomal Growth | Enhanced metabolic stability |
Conformational Restriction and Flexibility Assessment
The pyrrolidine ring introduces a degree of conformational flexibility that is absent in more rigid aromatic systems. This flexibility, often described as "pseudorotation," allows the scaffold to adopt various conformations to fit optimally into a binding site. However, uncontrolled flexibility can be detrimental to binding affinity due to entropic penalties. Therefore, assessing and strategically restricting the conformation of the pyrrolidine ring and its substituents is a crucial aspect of SAR studies.
In the development of LSD1 inhibitors, the increased flexibility of the pyrrolidine ring compared to the original pyridine core was a key consideration. Molecular modeling suggested that a trans-diastereoisomer of the pyrrolidine scaffold could adopt a low-energy conformation where the aryl substituents are oriented in a manner that mimics the planar arrangement of the parent compound. This highlights the importance of assessing the conformational preferences of different isomers.
Strategies to restrict conformation can include the introduction of bulky substituents, the formation of additional ring systems, or the incorporation of stereocenters. By systematically exploring these modifications, it is possible to lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity.
Positional and Electronic Effects of Substituents on Molecular Interactions
The biological activity of 2-(pyrrolidin-3-yl)benzonitrile derivatives is highly sensitive to the nature, position, and electronic properties of substituents on both the benzonitrile (B105546) and the other aryl rings. SAR studies in the LSD1 inhibitor series have demonstrated the impact of these modifications.
For instance, the substitution pattern on the phenyl ring at the 4-position of the pyrrolidine has been shown to be critical for potency. The data in Table 2 illustrates that a p-tolyl group is well-tolerated, leading to potent inhibition of LSD1. The introduction of a methoxy group at the para-position of the phenyl ring also results in a compound with significant activity. These findings suggest that the binding pocket can accommodate substituents at this position and that electronic properties (electron-donating groups like methyl and methoxy) are compatible with high affinity.
The nitrile group on the benzonitrile ring is a key pharmacophoric element, often participating in hydrogen bonding interactions with the target protein. The electronic nature of this ring can be modulated by the introduction of further substituents, which in turn can influence the strength of this key interaction.
| Compound | Substituent (R) | LSD1 IC50 (nM) | LSD1 Kd (nM) |
|---|---|---|---|
| Derivative 1 | p-tolyl | 57 | 22 |
| Derivative 2 | p-methoxyphenyl | 160 | 100 |
Impact of Stereochemistry on Biological Activity Profiles
The presence of multiple chiral centers in the 2-(pyrrolidin-3-yl)benzonitrile scaffold means that stereochemistry plays a pivotal role in determining biological activity. The spatial arrangement of substituents on the pyrrolidine ring can profoundly affect how the molecule interacts with its chiral biological target.
In the development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors, the synthesis resulted in a mixture of diastereomers (cis and trans), which were separable. This separation is crucial as different diastereomers will present their substituents in different spatial orientations, likely leading to different binding affinities. While the specific activity of the separated enantiomers was not reported in this particular study, it was noted that molecular modeling did not show a significant difference in the docking scores of the (3R,4R) and (3S,4S) enantiomers of the most potent compound. However, it is widely recognized that enantiomers can exhibit significant differences in potency, metabolism, and off-target effects.
The importance of stereochemistry is also highlighted in other pyrrolidine-containing compounds. For instance, in a series of H3 receptor antagonists, the (R)-configuration of a methyl group on the pyrrolidine ring was found to be crucial for potent activity. This underscores the need for stereoselective synthesis and testing of individual stereoisomers to fully elucidate the SAR and identify the optimal configuration for biological activity.
Identification of Key Pharmacophoric Elements
Through SAR studies and computational modeling, the key pharmacophoric elements of the 2-(pyrrolidin-3-yl)benzonitrile scaffold for a specific target can be identified. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert its biological effect.
For the 4-(pyrrolidin-3-yl)benzonitrile series of LSD1 inhibitors, docking studies have provided a clear pharmacophore model. The key elements include:
A hydrogen bond acceptor: The nitrile group of the benzonitrile moiety forms a crucial hydrogen bond with the side chain of Lys661 in the LSD1 active site.
A basic center: The nitrogen atom of the pyrrolidine ring is directed towards the acidic residues Asp555 and Asp556, suggesting a favorable electrostatic interaction.
A hydrophobic moiety: The p-tolyl group on the pyrrolidine ring occupies a hydrophobic channel formed by amino acid residues such as Ile356, Leu677, Leu693, and Trp695.
A specific 3D arrangement: The relative orientation of these features, dictated by the pyrrolidine scaffold, is essential for fitting into the binding site.
The lack of close contacts between the central pyrrolidine ring and the protein suggests that this part of the molecule can be modified to improve pharmacokinetic properties without disrupting the key binding interactions. This understanding of the pharmacophore is invaluable for the design of new, more potent, and selective derivatives.
Investigation of Molecular Targets and Mechanisms of Action Preclinical/in Vitro Research
Identification of Potential Protein and Enzyme Targets
Preclinical research has successfully identified and characterized the protein and enzyme targets of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives.
Receptor Binding Affinity Profiling in In Vitro Systems
The binding affinity of these compounds to their molecular targets has been quantified using various biophysical techniques. For instance, surface plasmon resonance (SPR) assays were employed to determine the dissociation constant (Kd) of these derivatives against LSD1. One of the most potent compounds in this series, a derivative identified as 21g, demonstrated a Kd value of 22 nM, indicating a high binding affinity for the LSD1 enzyme. manchester.ac.uknih.gov In contrast, some diastereoisomers of these compounds were found to be inactive, with Kd values greater than 100 µM. manchester.ac.uk This highlights the stereospecificity of the interaction between these molecules and their target.
Enzyme Inhibition Assays (e.g., Demethylases, Kinases, Hydrolases)
The inhibitory activity of 4-(pyrrolidin-3-yl)benzonitrile derivatives has been primarily evaluated against demethylases. Time-resolved fluorescence resonance energy transfer (TR-FRET) biochemical assays have been utilized to determine the half-maximal inhibitory concentration (IC50) of these compounds. The most active derivative, 21g, exhibited a biochemical IC50 of 57 nM against LSD1. manchester.ac.uknih.gov
To assess the selectivity of these compounds, they were also tested against related monoamine oxidase enzymes, MAO-A and MAO-B. The results indicated that compound 21g showed no significant activity against these enzymes, demonstrating its selectivity for LSD1. manchester.ac.uknih.gov This selectivity is a crucial aspect of modern drug discovery, as it can minimize off-target effects.
Assessment of Molecular Interference with Cellular Pathways (In Vitro)
The cellular activity of these compounds was investigated in human THP-1 acute myeloid leukemia cells. Treatment with compound 21g led to an increase in the expression of the surrogate cellular biomarker CD86. manchester.ac.uknih.gov This finding suggests that the inhibition of LSD1 by this compound can modulate cellular pathways related to immune response and cell differentiation.
Elucidation of Binding Modes and Interaction Mechanisms
Understanding how these compounds bind to their target and elicit a functional response is critical for further optimization.
Competitive Binding Assays
While the direct use of competitive binding assays was not explicitly detailed in the reviewed literature, the determination of IC50 values in biochemical assays inherently reflects the compound's ability to compete with the enzyme's natural substrate. The low nanomolar IC50 value of compound 21g suggests it is an effective competitor at the active site of LSD1. manchester.ac.uknih.gov
Functional Assays in Isolated Systems or Cell Lines
Functional assays in THP-1 cell lines demonstrated that the inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile derivatives translates into a measurable cellular response, namely the upregulation of CD86 expression. manchester.ac.uknih.gov This provides a clear link between target engagement (LSD1 inhibition) and a functional cellular outcome. The assays also showed that the cellular activity of compound 21g was comparable to other previously described reversible inhibitors of LSD1. manchester.ac.uk
Molecular modeling has provided insights into the binding mode of these compounds. The predicted binding mode of (3R,4R)-21g within the LSD1 active site suggests two key hydrogen bonding interactions. The nitrile group is predicted to form a hydrogen bond with Lys661, while the basic center of the pyrrolidine (B122466) ring is directed towards the acidic residues Asp555 and Asp556. manchester.ac.uk This predicted interaction with key amino acid residues provides a structural basis for the observed inhibitory activity and a foundation for the rational design of future inhibitors.
Structure-Mechanism Relationships
A fundamental principle in medicinal chemistry is that the specific arrangement of atoms within a molecule dictates its interaction with biological targets. The isomeric position of the pyrrolidinyl group on the benzonitrile (B105546) ring is a critical determinant of the compound's three-dimensional shape, electronic distribution, and potential binding modes. Therefore, data from other isomers, such as the 4-substituted analogs, cannot be directly extrapolated to the 2-substituted version.
Research on related compounds, such as 4-(pyrrolidin-3-yl)benzonitrile derivatives, has identified them as inhibitors of Lysine Specific Demethylase 1 (LSD1) , an enzyme implicated in oncology. The structure-activity relationships (SAR) for these inhibitors highlight the importance of the pyrrolidine and benzonitrile moieties for target engagement. However, the altered steric and electronic environment of a 2-substituted isomer would significantly change how the molecule presents itself to the active site of a protein like LSD1, potentially leading to a completely different or absent pharmacological activity.
The pyrrolidine ring itself is a versatile scaffold in drug design, known to impart favorable pharmacokinetic properties and to allow for precise spatial orientation of substituents. researchgate.netnih.gov The stereochemistry of the pyrrolidine ring, and the nature and position of substituents on both the pyrrolidine and the benzonitrile rings, are key factors that influence biological activity. nih.gov Without specific preclinical data for 2-(pyrrolidin-3-yl)benzonitrile (B13478905) hydrochloride, any discussion of its structure-mechanism relationship would be purely hypothetical.
Further preclinical in vitro research, including binding assays, enzyme inhibition studies, and cellular assays, is required to elucidate the specific molecular targets and mechanism of action of 2-(pyrrolidin-3-yl)benzonitrile hydrochloride. Such studies would be essential to understand its potential therapeutic applications and to build a data-driven understanding of its structure-mechanism relationships.
In Vitro Metabolic Stability and Biotransformation Pathways
Assessment of Metabolic Stability in Hepatic Microsomal and Hepatocyte Systems (In Vitro)
The metabolic stability of a compound is typically assessed using in vitro systems that contain the primary drug-metabolizing enzymes. The two most common systems are liver microsomes and hepatocytes.
Liver Microsomes: These are vesicles of the endoplasmic reticulum, primarily from liver cells (hepatocytes), that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. nih.gov Microsomal stability assays are a cost-effective and high-throughput method to determine a compound's susceptibility to oxidative metabolism.
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors. nih.govnih.gov Assays using hepatocytes provide a more comprehensive picture of a compound's metabolism, as they can assess both primary and secondary metabolic pathways. nih.gov
In a typical in vitro metabolic stability assay, 2-(pyrrolidin-3-yl)benzonitrile (B13478905) hydrochloride would be incubated with either liver microsomes or hepatocytes in a temperature-controlled environment. Samples are taken at various time points and the concentration of the parent compound is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is then used to determine its metabolic stability.
From the data generated in the metabolic stability assays, two key parameters are calculated: the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
In Vitro Half-Life (t1/2): This is the time it takes for 50% of the initial concentration of the compound to be metabolized. A shorter half-life indicates lower metabolic stability. The half-life is calculated from the slope of the natural logarithm of the remaining parent compound concentration versus time.
Intrinsic Clearance (CLint): This parameter represents the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is a measure of the metabolic capacity of the liver for a specific compound. A higher CLint value corresponds to a faster rate of metabolism. The in vitro CLint can be scaled to predict the in vivo hepatic clearance of the compound.
While specific data for 2-(pyrrolidin-3-yl)benzonitrile hydrochloride is not available, the following table illustrates how such data would typically be presented:
| In Vitro System | Preclinical Species | In Vitro t1/2 (min) | In Vitro CLint (µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Rat | Data not available | Data not available |
| Liver Microsomes | Dog | Data not available | Data not available |
| Liver Microsomes | Monkey | Data not available | Data not available |
| Liver Microsomes | Human | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
Identification of In Vitro Metabolites and Biotransformation Enzymes (e.g., Cytochrome P450)
Identifying the metabolites of a compound and the enzymes responsible for their formation is crucial for understanding its complete metabolic profile. This is often done in parallel with stability assays. By analyzing the incubation samples with high-resolution mass spectrometry, the chemical structures of the metabolites can be elucidated.
The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP450) enzymes. nih.govnih.gov There are several different isoforms of CYP450, with CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 being the most important in human drug metabolism. To identify which CYP450 isoforms are involved in the metabolism of this compound, several approaches can be used:
Recombinant Human CYPs: The compound can be incubated with individual, recombinantly expressed CYP450 isoforms to see which ones are capable of metabolizing it.
CYP-Specific Chemical Inhibitors: Known inhibitors of specific CYP450 isoforms can be added to the incubation with liver microsomes. A significant reduction in the metabolism of the compound in the presence of a specific inhibitor suggests the involvement of that particular isoform.
Characterization of Metabolic Pathways in Preclinical Species (In Vitro)
Before a drug candidate is tested in humans, its metabolic pathways are characterized in various preclinical species (e.g., rats, dogs, monkeys). This is important for several reasons:
Interspecies Differences: There can be significant differences in drug metabolism between species. nih.gov Understanding these differences is crucial for selecting the most appropriate animal model for further preclinical studies.
Safety Assessment: The metabolites of a drug can sometimes be pharmacologically active or even toxic. Identifying the metabolites in preclinical species helps in assessing the potential for toxicity in humans.
The metabolic pathways of this compound would be characterized by incubating the compound with liver microsomes and hepatocytes from different preclinical species and identifying the resulting metabolites. This allows for a comparison of the metabolic profiles across species and with human-derived in vitro systems.
Computational Prediction of Metabolic Sites
In the absence of experimental data, computational models can be used to predict the likely sites of metabolism on a molecule. nih.govopenaccesspub.org These in silico tools use algorithms based on the known substrate specificities of drug-metabolizing enzymes and the chemical properties of the compound. nih.govuctm.edu
For this compound, computational models could predict which parts of the molecule are most susceptible to metabolism. For instance, potential sites of oxidation on the pyrrolidine (B122466) ring or the benzonitrile (B105546) moiety could be identified. These predictions can then guide the design of in vitro metabolism studies and help in the identification of metabolites. Several web-based servers and software packages are available for this purpose, which can predict the regioselectivity of CYP-mediated metabolism. uctm.edu
It is important to note that while computational predictions are a valuable tool, they need to be confirmed by experimental data. uctm.edu
Future Directions in Academic Research
Exploration of Novel Analogues with Optimized Research Profiles
A significant future direction lies in the systematic exploration of novel analogues derived from the 4-(pyrrolidin-3-yl)benzonitrile (B2813882) scaffold. manchester.ac.uknih.gov This scaffold has already proven successful as a replacement for other core structures, such as the pyridine (B92270) core in inhibitors of Lysine Specific Demethylase 1 (LSD1). manchester.ac.uk The goal of synthesizing new analogues is to optimize their research profiles by improving properties such as potency, selectivity, and cell permeability.
Key strategies will involve:
Scaffold Hopping and Isosteric Replacements: As demonstrated in the development of LSD1 inhibitors, computational tools can identify potential isosteric replacements for core structural components. manchester.ac.uk Future work will likely continue to use this "scaffold-hopping" approach to discover novel core structures that maintain the key binding interactions of the parent molecule while offering improved properties or novel intellectual property. manchester.ac.uknih.gov
Stereochemical Optimization: Research has shown that the stereochemistry of the pyrrolidine (B122466) ring is crucial for activity. For instance, in a series of β-lactam derivatives designed as isosteres, the cis-diastereoisomers showed modest activity against LSD1, while the trans-diastereoisomers were inactive. manchester.ac.uk Future efforts will focus on the stereoselective synthesis of pyrrolidine derivatives to isolate the most active enantiomers and diastereomers. mdpi.com
Systematic Structure-Activity Relationship (SAR) Studies: By making systematic modifications to the substituent groups on the pyrrolidine ring and the benzonitrile (B105546) moiety, researchers can build a detailed SAR map. This will elucidate which chemical features are critical for target engagement and which can be modified to fine-tune the molecule's properties. One derivative, designated 21g , emerged from such studies with significantly improved potency against LSD1 compared to the initial hits. manchester.ac.uknih.gov
| Compound/Series | Target | Key Finding | Reference |
|---|---|---|---|
| cis-diastereoisomers (β-lactam isosteres) | LSD1 | Showed modest, reversible activity (e.g., Kd = 38 µM). | manchester.ac.uk |
| trans-diastereoisomers (β-lactam isosteres) | LSD1 | Inactive (IC50 > 30µM and Kd > 100 µM). | manchester.ac.uk |
| Compound 21g (a 4-(pyrrolidin-3-yl)benzonitrile derivative) | LSD1 | Demonstrated potent activity with a Kd of 22 nM and a biochemical IC50 of 57 nM. | nih.gov |
Integration of Advanced Computational and Experimental Methodologies
The discovery and optimization of novel analogues will be accelerated by the tight integration of advanced computational and experimental techniques. This synergistic approach allows for more rational and efficient drug discovery cycles.
Computational Chemistry: Structure-based design will be a cornerstone of future research. Software platforms are used to identify potential scaffold-hops by analyzing spatial and electronic overlaps with known active compounds. manchester.ac.uk Molecular docking simulations will continue to be used to predict how new analogues will bind to their target proteins, helping to prioritize which compounds to synthesize. nih.gov
Advanced Experimental Assays: High-throughput screening methods will be essential for testing libraries of new analogues. A combination of biochemical and biophysical assays provides a more complete picture of a compound's activity. For example, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can determine a compound's inhibitory concentration (IC50), while Surface Plasmon Resonance (SPR) can provide detailed kinetic data and confirm reversible binding. manchester.ac.uk
| Methodology | Type | Application in Research | Reference |
|---|---|---|---|
| Cresset Spark & Torch | Computational | Identifying isosteric replacements and refining the spatial overlap between new scaffolds and known inhibitors. | manchester.ac.uk |
| Molecular Docking | Computational | Predicting binding modes and guiding the design of new derivatives. | nih.gov |
| TR-FRET Assay | Experimental (Biochemical) | Measuring the inhibitory activity (IC50) of compounds against their target enzyme. | manchester.ac.uk |
| Surface Plasmon Resonance (SPR) | Experimental (Biophysical) | Confirming direct and reversible binding to the target and determining binding affinity (Kd). | manchester.ac.uk |
Elucidating Complex Target Interactions and Allosteric Modulation
A key area for future academic inquiry will be to move beyond simple binding affinity and elucidate the nuanced ways in which these compounds interact with their biological targets. A particularly exciting avenue is the investigation of allosteric modulation.
An allosteric modulator binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov This can lead to several advantages, including greater selectivity, as allosteric sites are often less conserved than orthosteric sites across protein families. researchgate.net Allosteric modulators can fine-tune the functional response of a target protein, acting as positive allosteric modulators (PAMs) that enhance the effect of the natural ligand, or negative allosteric modulators (NAMs) that reduce it. nih.govresearchgate.net
Future research on 2-(pyrrolidin-3-yl)benzonitrile (B13478905) derivatives could explore:
Identification of Allosteric Binding Sites: Using computational methods like molecular dynamics simulations and experimental techniques such as X-ray crystallography, researchers could investigate whether derivatives of this scaffold can bind to allosteric sites on their targets.
Characterization of Allosteric Effects: If an allosteric binding site is identified, detailed functional assays would be required to determine whether the compound acts as a PAM, NAM, or neutral allosteric ligand. nih.gov This would involve measuring the target's activity in the presence of both the natural ligand and the allosteric modulator.
Designing Allosteric-Specific Ligands: With a validated allosteric site, medicinal chemists could then specifically design new analogues of the 2-(pyrrolidin-3-yl)benzonitrile scaffold to optimize interactions with that site, potentially leading to highly selective research compounds.
Development of Next-Generation Research Tools
Highly potent and selective derivatives of the 2-(pyrrolidin-3-yl)benzonitrile scaffold can serve as more than just inhibitors; they can be developed into sophisticated research tools to probe biological systems. The most potent compounds from optimization campaigns, such as 21g , are often described as valuable "tool compounds" for exploring the cellular role of their targets. manchester.ac.uk
The development of these next-generation tools could include:
Chemical Probes: A highly selective tool compound can be modified by attaching a reporter tag, such as a fluorescent dye or a biotin molecule. These "chemical probes" can be used in cellular imaging to visualize the location of the target protein or in biochemical experiments to isolate and identify the target's binding partners.
Probes for Target Validation: A well-characterized, cell-active tool compound provides a powerful means to validate the function of a target protein in disease models. By observing the cellular effects of selectively inhibiting the target, researchers can confirm its role in specific biological pathways. The derivative 21g , for example, was used to confirm the role of LSD1 in regulating the expression of the biomarker CD86 in leukemia cells. manchester.ac.uknih.gov
Pharmacological Tools for In Vivo Research: Further optimization of metabolic stability and pharmacokinetic properties could produce tool compounds suitable for use in animal models. This would allow researchers to study the physiological and pathological roles of the target protein in a more complex, whole-organism context.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(pyrrolidin-3-yl)benzonitrile hydrochloride with high purity?
Methodological Answer: The synthesis typically involves constructing the pyrrolidine ring and functionalizing the benzonitrile moiety. A common approach starts with a nitrile precursor, followed by cyclization using catalysts like palladium or nickel complexes under inert atmospheres. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity . For scale-up, optimizing solvent systems (e.g., THF or DMF) and reaction temperatures (80–120°C) improves yield (reported 60–75%) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Characterization should include:
- NMR : NMR (DMSO-d6, δ 1.8–2.1 ppm for pyrrolidine protons; δ 7.3–7.8 ppm for aromatic protons) and NMR (δ 120–125 ppm for nitrile carbon) .
- Mass Spectrometry : ESI-MS (positive mode) showing [M+H] at m/z 204.1, with collision cross-section (CCS) data (141.8 Ų for [M+H]) validated via ion mobility spectrometry .
- HPLC : Reverse-phase C18 column (90:10 water/acetonitrile + 0.1% TFA) with retention time ~8.2 min .
Q. What strategies enhance the aqueous solubility of this compound for in vitro assays?
Methodological Answer: The hydrochloride salt form improves solubility (up to 25 mg/mL in water at 25°C). For further enhancement:
- Use co-solvents (e.g., DMSO ≤1% v/v) without disrupting biological assays.
- Adjust pH to 4–6 (optimal for protonated pyrrolidine nitrogen) .
Advanced Research Questions
Q. How does the substitution pattern on the pyrrolidine ring influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies show:
- N-Benzylation (e.g., 1-benzyl derivatives) increases lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .
- Chirality : The (R)-enantiomer (vs. S) exhibits higher affinity for androgen receptors (IC50 50 nM vs. 220 nM), critical for targeting hormone-dependent cancers .
- Electron-withdrawing groups (e.g., Cl at position 3) improve receptor binding by stabilizing π-π interactions .
Q. How can computational modeling resolve contradictions in reported receptor binding affinities?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or ligand protonation states. Use:
- Molecular Docking (Glide) : Rigid receptor-flexible ligand docking with OPLS-AA force field. Compare poses using RMSD (<1.0 Å indicates reliable predictions) .
- MD Simulations : 100 ns simulations in explicit solvent (AMBER) to assess binding stability. Clustering analysis identifies dominant interaction motifs (e.g., hydrogen bonds with Asp/Glu residues) .
Q. What analytical methods distinguish degradation products during long-term stability studies?
Methodological Answer:
- LC-HRMS : Monitor degradation via mass shifts (e.g., +16 Da for oxidation products). Use HILIC columns for polar degradants.
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Hydrolysis (pH 2/9) and photolysis (ICH Q1B) identify labile sites (e.g., nitrile → amide conversion under basic conditions) .
Data Analysis and Optimization
Q. How should researchers optimize reaction conditions to minimize byproducts like dimerized pyrrolidine?
Methodological Answer:
- Catalyst Screening : Use Pd/C (5% wt) instead of homogeneous catalysts to suppress side reactions.
- Stoichiometry Control : Limit pyrrolidine precursor to 1.1 equivalents.
- In Situ Monitoring : ReactIR tracks nitrile consumption (peak at 2230 cm) to halt reactions at ~90% conversion .
Q. What protocols validate the compound’s selectivity in kinase inhibition assays?
Methodological Answer:
- Kinase Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler).
- Cellular Assays : Use CRISPR-edited cell lines (e.g., AR-KO for androgen receptor studies) to confirm target-specific effects .
Contradictory Data Resolution
Q. How to address conflicting reports on the compound’s cytotoxicity in cancer cell lines?
Methodological Answer:
- Standardize Assay Conditions : Use identical cell lines (e.g., PC-3 for prostate cancer), serum-free media, and exposure times (48–72 hr).
- Control for Salt Form : Compare hydrochloride vs. free base cytotoxicity (hydrochloride may reduce IC50 by 30% due to solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
